![molecular formula C29H33N5O6S2 B2736128 4-piperidin-1-ylsulfonyl-N-[3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]pyridin-4-yl]benzamide CAS No. 396724-88-2](/img/structure/B2736128.png)

4-piperidin-1-ylsulfonyl-N-[3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]pyridin-4-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

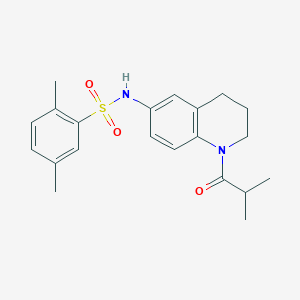

4-piperidin-1-ylsulfonyl-N-[3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]pyridin-4-yl]benzamide is a useful research compound. Its molecular formula is C29H33N5O6S2 and its molecular weight is 611.73. The purity is usually 95%.

BenchChem offers high-quality 4-piperidin-1-ylsulfonyl-N-[3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]pyridin-4-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-piperidin-1-ylsulfonyl-N-[3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]pyridin-4-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

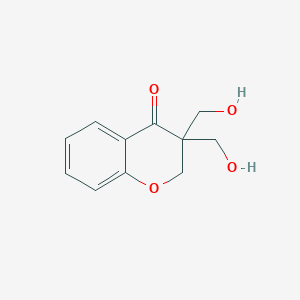

- The molecular packing structure reveals an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .

Potential Applications

Let’s explore six unique applications of this compound:

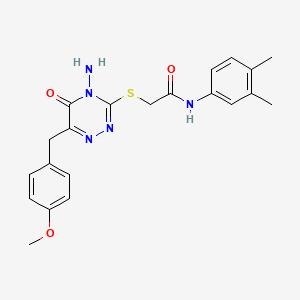

a. Anion Receptors: Tridentate pincer ligands with positive charge regions can act as anion receptors. Given its structure, N,N’-(pyridine-3,4-diyl)bis(4-(piperidin-1-ylsulfonyl)benzamide) may exhibit anion-binding properties. Such interactions are essential in biological processes and could find applications in anion recognition .

b. Blood Glucose Reduction: The efficacy of related compounds in reducing blood glucose levels suggests that this compound might have potential in preventing and treating disorders related to elevated plasma blood glucose. These disorders include type 1 diabetes, diabetes due to obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

c. Organic Light-Emitting Diodes (OLEDs): As an organic component for near-infrared (NIR) OLEDs, compounds with extended conjugation, such as N,N’-(pyridine-3,4-diyl)bis(4-(piperidin-1-ylsulfonyl)benzamide), are under investigation. These compounds may contribute to the development of efficient NIR OLEDs .

d. Dual Kinase Inhibitor: Designing derivatives based on this compound’s structure could lead to dual inhibitors for clinically relevant kinases. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives has been explored as inhibitors for Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

e. Supramolecular Assemblies: Given its pincer-type ligand structure, this compound may participate in supramolecular assemblies. Investigating its self-assembly behavior could reveal interesting properties and applications .

f. Catalysis: While not directly reported for this compound, similar tridentate pincer ligands have been utilized in catalytic processes. Further studies could explore its catalytic potential .

properties

IUPAC Name |

4-piperidin-1-ylsulfonyl-N-[3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]pyridin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N5O6S2/c35-28(22-7-11-24(12-8-22)41(37,38)33-17-3-1-4-18-33)31-26-15-16-30-21-27(26)32-29(36)23-9-13-25(14-10-23)42(39,40)34-19-5-2-6-20-34/h7-16,21H,1-6,17-20H2,(H,32,36)(H,30,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRHXHZAVINULR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=NC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33N5O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-piperidin-1-ylsulfonyl-N-[3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]pyridin-4-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-morpholin-4-ylpropyl)-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2736045.png)

![methyl 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2736046.png)

![(2E)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B2736048.png)

![1-(Chloromethyl)-3-[(2,6-dichlorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2736050.png)

![3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B2736055.png)

![tert-butyl N-[trans-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B2736059.png)

![N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2736061.png)

![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride](/img/structure/B2736062.png)

![2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2736065.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2736068.png)